Cas no 78072-59-0 (1-Pentanone,1-(2-furanyl)-4-methyl-)

1-Pentanone,1-(2-furanyl)-4-methyl- structure
78072-59-0 structure
Product name:1-Pentanone,1-(2-furanyl)-4-methyl-
CAS No:78072-59-0
MF:C10H14O2
MW:166.21696
CID:575087
PubChem ID:95287

1-Pentanone,1-(2-furanyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone,1-(2-furanyl)-4-methyl-
    • 1-(furan-2-yl)-4-methylpentan-1-one
    • 1-[2]Furyl-4-methyl-pentan-1-on
    • 1-[2]furyl-4-methyl-pentan-1-one
    • 2-(4-methylpentanoyl)furan
    • 2-(4-methylvaleryl)furan
    • 2-[(4-methyl-1-oxo)pentyl]furan
    • AC1L3TZ0
    • AC1Q5G3Y
    • AR-1C5077
    • NSC27362
    • SureCN974211
    • 1-Pentanone, 1-(2-furanyl)-4-methyl-
    • NSC 27362
    • 78072-59-0
    • 1-PENTANONE, 1-(2-FURYL)-4-METHYL-
    • 6U40GS12S7
    • AKOS010981064
    • SCHEMBL974211
    • AI3-26554
    • DTXSID50228717
    • NSC-27362
    • 4-Methylpentanone, 1-(furan-2-yl)-
    • UNII-6U40GS12S7
    • 1-(2-FURANYL)-4-METHYL-1-PENTANONE
    • 2-(4-Methyl-1-oxopentyl)furan
    • Inchi: InChI=1S/C10H14O2/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-8H,5-6H2,1-2H3
    • InChI Key: SCZPAWWSCDSDKR-UHFFFAOYSA-N
    • SMILES: CC(C)CCC(=O)C1=CC=CO1

Computed Properties

  • Exact Mass: 166.09942
  • Monoisotopic Mass: 166.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 0.976
  • Boiling Point: 236.8°C at 760 mmHg
  • Flash Point: 102.8°C
  • Refractive Index: 1.465
  • PSA: 30.21
  • LogP: 2.89850

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